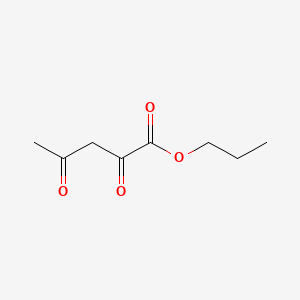

Propyl 2,4-dioxovalerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

39526-01-7 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

propyl 2,4-dioxopentanoate |

InChI |

InChI=1S/C8H12O4/c1-3-4-12-8(11)7(10)5-6(2)9/h3-5H2,1-2H3 |

InChI Key |

JTIYNCLFBJDPQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(=O)CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Propyl 2,4-dioxovalerate and its Analogue, Ethyl 2,4-dioxovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of Propyl 2,4-dioxovalerate and its more extensively studied analogue, Ethyl 2,4-dioxovalerate. Due to a significant disparity in available research, this document will primarily focus on Ethyl 2,4-dioxovalerate, a versatile intermediate in organic synthesis with potential applications in medicinal chemistry. Where available, information on this compound will be presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Chemical Identity and Physical Properties

This compound and Ethyl 2,4-dioxovalerate are β-keto esters, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester. The ethyl analogue is more commonly referenced in scientific literature and commercial databases.

Table 1: Chemical Identifiers

| Identifier | This compound | Ethyl 2,4-dioxovalerate |

| CAS Number | 39526-01-7[1] | 615-79-2[2][3][4] |

| Molecular Formula | C₈H₁₂O₄ | C₇H₁₀O₄[4] |

| Molecular Weight | 172.18 g/mol | 158.15 g/mol [2] |

| Synonyms | - | Ethyl acetopyruvate, Pentanoic acid, 2,4-dioxo-, ethyl ester[4] |

Table 2: Physical and Chemical Properties of Ethyl 2,4-dioxovalerate

| Property | Value |

| Appearance | Clear yellow liquid[3] |

| Melting Point | 16-18 °C[2][3] |

| Boiling Point | 101-103 °C at 12 mmHg[2][3] |

| Density | 1.126 g/mL at 25 °C[2][3] |

| Refractive Index | n20/D 1.474[2][3] |

| Solubility | Miscible with water, ether, chloroform, methanol, and ethanol[3] |

| Flash Point | >112 °C (>233.6 °F)[2] |

| Storage Temperature | 2-8°C[2] |

Experimental Protocols

Synthesis of Ethyl 2,4-dioxovalerate

A common method for the synthesis of Ethyl 2,4-dioxovalerate is the Claisen condensation reaction between diethyl oxalate and acetone, using sodium ethoxide as a base.[3][5]

Materials:

Procedure:

-

In a reaction vessel equipped with a stirrer, slowly add sodium ethoxide to anhydrous ethanol while cooling in an ice-salt bath. Stir until uniform.[3][5]

-

Prepare a mixed solution of acetone and diethyl oxalate.[3][5]

-

While maintaining the reaction temperature below -5°C, add the acetone and diethyl oxalate mixture dropwise to the sodium ethoxide solution with continuous stirring over a period of 3 hours.[3][5]

-

After the addition is complete, slowly pour the reaction mixture into ice water.[3][5]

-

Adjust the pH of the aqueous mixture to approximately 4 using 1 M hydrochloric acid.[3][5]

-

Combine the organic layers, wash twice with water, and then dry over anhydrous sodium sulfate.[3][5]

-

Filter the solution and concentrate the organic layer under reduced pressure to yield the product as a yellow liquid. This procedure has been reported to yield the product in 94% yield and 96% purity.[3][5]

Reactivity and Applications

Ethyl 2,4-dioxovalerate is a valuable building block in organic synthesis, primarily due to the reactivity of its dicarbonyl moiety.

-

Synthesis of Heterocycles: It is a key precursor in the synthesis of various heterocyclic compounds, notably pyrazole derivatives.[2][3] These structures are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, it has been used in the preparation of 1H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one core analogs.[2]

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of Ethyl 2,4-dioxovalerate using chiral rhodium or ruthenium catalysts is a method to produce 2-hydroxy-4-methyltetrahydrofuran-2-one, a chiral lactone.[2][3]

-

Potential Antifungal Agent: Research has indicated that Ethyl 2,4-dioxovalerate may possess antifungal properties.[2][3]

Biological Context: Metabolism of β-Keto Esters

While specific signaling pathways involving Propyl or Ethyl 2,4-dioxovalerate have not been elucidated in the available literature, the metabolism of related β-keto compounds, such as ketone bodies, is well-documented. In states of low glucose availability, the liver produces ketone bodies from the breakdown of fatty acids.[6][7][8] These ketone bodies can be utilized by extrahepatic tissues, including the brain and muscles, as an energy source.[6][7] The breakdown of ketone bodies, a process called ketolysis, regenerates acetyl-CoA, which then enters the citric acid cycle for ATP production.[6][7][8] It is plausible that β-keto esters like Ethyl 2,4-dioxovalerate could be metabolized via similar pathways, although specific enzymes and regulatory mechanisms would likely differ.

Spectral Data for Ethyl 2,4-dioxovalerate

While the raw spectral data is not provided here, the following information has been reported:

-

Infrared (IR) Spectrum: An authentic IR spectrum is available for this compound.[9]

-

Mass Spectrometry (MS): Mass spectral data from electron ionization (EI) is available.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data have been reported.

Safety and Handling

Ethyl 2,4-dioxovalerate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the material safety data sheet (MSDS) before use.

-

Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[2]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. For maintaining product quality, refrigeration is recommended.[2]

-

Incompatibilities: Avoid contact with bases and oxidizing agents.[2]

Conclusion

Ethyl 2,4-dioxovalerate is a well-characterized β-keto ester with established synthetic utility and potential biological activity. Its chemical properties and reactivity make it a valuable tool for researchers in organic synthesis and drug discovery. In contrast, this compound remains a less-explored compound, presenting an opportunity for further investigation into its properties and potential applications. This guide provides a foundational understanding of these compounds, highlighting the need for continued research to fully elucidate their biological roles and therapeutic potential.

References

- 1. This compound | 39526-01-7 [amp.chemicalbook.com]

- 2. 乙酰丙酮酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 2,4-dioxovalerate | 615-79-2 [chemicalbook.com]

- 4. Ethyl 2,4-dioxovalerate [webbook.nist.gov]

- 5. Ethyl 2,4-dioxovalerate synthesis - chemicalbook [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Ethyl 2,4-dioxovalerate, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Ethyl 2,4-dioxovalerate [webbook.nist.gov]

An In-depth Technical Guide to Propyl 2,4-dioxovalerate

Chemical and Physical Properties

Propyl 2,4-dioxovalerate is an organic compound belonging to the family of beta-keto esters. These compounds are valuable intermediates in organic synthesis. The following table summarizes the known physicochemical properties of this compound and provides a comparison with its ethyl analog.

| Property | This compound | Ethyl 2,4-dioxovalerate |

| CAS Number | 39526-01-7 | 615-79-2 |

| Molecular Formula | C8H12O4 | C7H10O4 |

| Molecular Weight | 172.18 g/mol | 158.15 g/mol |

| Synonyms | 2,4-Dioxopentanoic acid propyl ester | Ethyl acetonoxalate, Ethyl acetopyruvate |

| Physical State | Not specified (likely liquid) | Clear yellow liquid |

| Boiling Point | Not specified | 101-103 °C at 12 mmHg |

| Density | Not specified | 1.126 g/mL at 25 °C |

| Refractive Index | Not specified | n20/D 1.474 |

Synthesis of Dioxovalerate Esters: A Representative Protocol

The synthesis of dioxovalerate esters is typically achieved via a Claisen condensation reaction between an oxalate ester and a ketone. The following protocol details the synthesis of Ethyl 2,4-dioxovalerate and can be adapted for the synthesis of the propyl analog by substituting diethyl oxalate with dipropyl oxalate and sodium ethoxide with sodium propoxide.

Experimental Protocol: Synthesis of Ethyl 2,4-dioxovalerate

Materials:

-

Sodium ethoxide

-

Anhydrous ethanol

-

Acetone

-

Diethyl oxalate

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice-salt bath

-

Standard laboratory glassware

Procedure:

-

Under an inert atmosphere, slowly add sodium ethoxide (0.45 mol) to 300 mL of anhydrous ethanol in a flask cooled with an ice-salt bath, ensuring the temperature is maintained below -5°C. Stir the mixture until the sodium ethoxide is fully dissolved.

-

In a separate vessel, prepare a mixture of acetone (0.3 mol) and diethyl oxalate (0.32 mol).

-

Add the acetone-diethyl oxalate mixture dropwise to the sodium ethoxide solution over a period of 3 hours, while vigorously stirring and maintaining the reaction temperature below -5°C.

-

After the addition is complete, allow the reaction to proceed for an additional hour at the same temperature.

-

Slowly pour the reaction mixture into a beaker containing ice water.

-

Adjust the pH of the aqueous solution to approximately 4 using 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash them twice with water, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation.

Synthesis Workflow

Conceptual Biological Screening Workflow

Given the lack of biological data for this compound, a generalized workflow for the initial biological screening of a novel chemical entity is presented below. This workflow outlines the typical progression from in vitro assays to more complex cellular and organismal models.

Hypothetical Target Pathway: Kinase Signaling

Derivatives of dioxovalerates, such as pyrazoles, are known to function as kinase inhibitors. Kinases are critical components of signaling pathways that regulate numerous cellular processes. The diagram below illustrates a generic kinase signaling cascade that could be a hypothetical target for a derivative of this compound.

Conclusion and Future Directions

This compound, with CAS number 39526-01-7, represents a chemical entity with potential applications in synthetic chemistry as a building block for more complex molecules. While specific biological data for this compound is currently lacking, its structural similarity to other well-studied dioxovalerate esters suggests its utility in the synthesis of heterocyclic compounds which may possess interesting pharmacological properties.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities through the implementation of screening workflows similar to the one outlined in this guide. Characterization of its reactivity and potential as a precursor for novel chemical libraries will be crucial in unlocking its full potential for researchers, scientists, and drug development professionals.

Propyl 2,4-dioxovalerate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the molecular structure, properties, and available data for propyl 2,4-dioxovalerate. Due to the limited availability of specific experimental and biological data for this compound, information on the closely related analogue, ethyl 2,4-dioxovalerate, is included for comparative purposes.

Molecular Structure and Chemical Formula

This compound, also known by its IUPAC name propyl 2,4-dioxopentanoate, is an organic compound with the chemical formula C8H12O4.[1] Its structure features a propyl ester group and two ketone functionalities, making it a beta-keto ester.

Molecular Identifiers:

| Identifier | Value |

| CAS Number | 39526-01-7[1][2][3] |

| Molecular Formula | C8H12O4[1] |

| Molecular Weight | 172.178 g/mol [1] |

| IUPAC Name | propyl 2,4-dioxopentanoate[4] |

| SMILES | CCCOC(=O)C(=O)CC(=O)C[4] |

| InChI | InChI=1S/C8H12O4.Na/c1-3-4-12-8(11)7(10)5-6(2)9;/h3-5H2,1-2H3;/q;+1[4] |

| InChIKey | FIPAEIKICUHMCQ-UHFFFAOYSA-N[4] |

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value |

| Boiling Point | 233.8°C at 760 mmHg[1] |

| Density | 1.087 g/cm³[1] |

| Refractive Index | 1.43[1] |

| Flash Point | 95.5°C[1] |

Synthesis and Experimental Protocols

Reference Protocol: Synthesis of Ethyl 2,4-dioxovalerate

The following protocol for the synthesis of ethyl 2,4-dioxovalerate is provided as a reference.

Materials:

-

Sodium ethoxide

-

Anhydrous ethanol

-

Acetone

-

Diethyl oxalate

-

Hydrochloric acid (1 mol/L)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared and cooled in an ice-salt bath.

-

A mixture of acetone and diethyl oxalate is added dropwise to the sodium ethoxide solution while maintaining a low temperature (-5°C).[5]

-

The reaction mixture is stirred for several hours.

-

The mixture is then poured into ice water and the pH is adjusted to approximately 4 with hydrochloric acid.

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the product.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Research on the biological effects of its analogue, ethyl 2,4-dioxovalerate, has suggested potential anti-fungal properties.[6] Further investigation is required to determine if this compound exhibits similar or other biological activities.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Conceptual Synthesis Workflow for an Alkyl 2,4-dioxovalerate

References

- 1. Cas 39526-01-7,this compound | lookchem [lookchem.com]

- 2. Buy Potassium L-alaninate (EVT-15311191) | 34237-23-5 [evitachem.com]

- 3. This compound | 39526-01-7 [amp.chemicalbook.com]

- 4. Sodium;propyl 2,4-dioxopentanoate | C8H12NaO4+ | CID 91996636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2,4-dioxovalerate synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 2,4-dioxovalerate 97 615-79-2 [sigmaaldrich.com]

Technical Guide: Physicochemical Properties of Alkyl 2,4-Dioxovalerates

Introduction

Alkyl 2,4-dioxovalerates are organic compounds characterized by a five-carbon chain containing two ketone groups and an ester functionality. These molecules, particularly Ethyl 2,4-dioxovalerate, serve as versatile intermediates in organic synthesis. Their utility is prominent in the preparation of various heterocyclic compounds, such as pyrazoles and 1H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one core analogs, which are of interest in medicinal chemistry.[1] Ethyl 2,4-dioxovalerate has also been investigated as a potential anti-fungal agent.[1]

Physicochemical Properties of Ethyl 2,4-Dioxovalerate

The following table summarizes the key physical and chemical properties of Ethyl 2,4-dioxovalerate.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | [2][3][4] |

| Molecular Weight | 158.15 g/mol | [2][3][4][5][6] |

| CAS Number | 615-79-2 | [1][2][3][4][6] |

| Appearance | Clear yellow liquid | [1] |

| Melting Point | 16-18 °C (lit.) | [1][2][6][7][8][9][10] |

| Boiling Point | 101-103 °C at 12 mmHg (lit.) | [1][2][6][8][9][10] |

| Density | 1.126 g/mL at 25 °C (lit.) | [1][2][6][8][10] |

| Refractive Index | n20/D 1.474 (lit.) | [1][2][6][8] |

| Solubility | Miscible with water, ether, chloroform, methanol, and ethanol. | [1][2][8][10] |

| Flash Point | >230 °F (>110 °C) | [2][8][10] |

| Storage Temperature | 2-8°C | [6][8] |

Experimental Protocols

Synthesis of Ethyl 2,4-Dioxovalerate

A common method for the synthesis of Ethyl 2,4-dioxovalerate is the Claisen condensation reaction between diethyl oxalate and acetone.[5]

Materials:

-

Sodium ethoxide (30.0 g, 0.45 mol)

-

Anhydrous ethanol (300 mL)

-

Acetone (14.7 g, 0.3 mol)

-

Diethyl oxalate (46.7 g, 0.32 mol)

-

Ice-salt bath

-

Hydrochloric acid (1 mol/L)

-

Ethyl acetate (EA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice water

-

In a reaction vessel, slowly add sodium ethoxide to anhydrous ethanol while cooling in an ice-salt bath and stirring continuously.

-

Prepare a separate mixture of acetone and diethyl oxalate.

-

Add the acetone-diethyl oxalate mixture dropwise to the sodium ethoxide solution, maintaining the reaction temperature below -5°C. Continue stirring for 3 hours.

-

After the reaction is complete, slowly pour the reaction mixture into ice water.

-

Adjust the pH of the aqueous solution to approximately 4 using 1 mol/L hydrochloric acid.

-

Extract the product from the aqueous phase using ethyl acetate.

-

Combine the organic layers and wash them twice with 150 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the final product, a yellow liquid.

This procedure has been reported to yield approximately 46.5 g (94% yield) of Ethyl 2,4-dioxovalerate with 96% purity.[1][5] The product can often be used in subsequent reactions without further purification.[1][5]

Visualizations

Synthesis Workflow of Ethyl 2,4-Dioxovalerate

Caption: Workflow for the synthesis of Ethyl 2,4-dioxovalerate.

References

- 1. Ethyl 2,4-dioxovalerate | 615-79-2 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl 2,4-dioxovalerate [webbook.nist.gov]

- 4. Ethyl 2,4-dioxovalerate [webbook.nist.gov]

- 5. Ethyl 2,4-dioxovalerate synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 2,4-dioxovalerate 97 615-79-2 [sigmaaldrich.com]

- 7. parchem.com [parchem.com]

- 8. Ethyl 2,4-dioxovalerate | 615-79-2 [amp.chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. chembk.com [chembk.com]

Technical Guide: Physicochemical Properties of Propyl 2,4-dioxovalerate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the available physicochemical data for propyl 2,4-dioxovalerate. Due to the limited availability of experimental data for this specific compound, this guide also presents data for the closely related analogue, ethyl 2,4-dioxovalerate, as a valuable reference. Furthermore, detailed experimental protocols for determining melting and boiling points are provided to enable researchers to ascertain these properties for this compound.

Introduction

This compound (CAS No. 39526-01-7) is a β-keto ester of interest in various chemical synthesis applications. Accurate knowledge of its physical properties, such as melting and boiling points, is crucial for its purification, handling, and use in subsequent reactions. This guide addresses the current data available for this compound and provides standardized methodologies for its experimental characterization.

Physicochemical Data

A thorough literature search reveals a scarcity of experimentally determined physical properties for this compound. However, substantial data exists for the ethyl analogue, ethyl 2,4-dioxovalerate (CAS No. 615-79-2), which serves as a useful proxy for estimating the properties of the propyl ester. It is anticipated that the melting and boiling points of this compound will be slightly higher than those of its ethyl counterpart due to the increase in molecular weight.

Data Presentation: Comparison of 2,4-Dioxovalerate Esters

| Property | This compound | Ethyl 2,4-dioxovalerate |

| CAS Number | 39526-01-7 | 615-79-2 |

| Molecular Formula | C₈H₁₂O₄ | C₇H₁₀O₄ |

| Molecular Weight | 172.18 g/mol | 158.15 g/mol |

| Melting Point | Data not available | 16-18 °C[1][2][3] |

| Boiling Point | Data not available | 101-103 °C at 12 mmHg[1][2][3] |

Experimental Protocols

The following are detailed methodologies for the determination of the melting and boiling points of this compound.

3.1. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is pure and dry. If necessary, pulverize a small amount of the solid using a mortar and pestle.

-

Load a capillary tube by pressing the open end into the powdered sample. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to determine a rough range.

-

For an accurate measurement, heat the block rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Allow the apparatus to cool before repeating the measurement with a fresh sample for accuracy.

3.2. Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The following micro method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or a small beaker with high-boiling mineral oil

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place a capillary tube, with its sealed end facing up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the bulb and the sample are immersed in the oil bath of the Thiele tube. The open end of the test tube should be above the oil level.

-

Heat the side arm of the Thiele tube gently with a Bunsen burner or a micro-burner. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, air will be expelled from the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.

-

Turn off the heat and allow the oil bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles slows and the liquid just begins to enter the capillary tube. Record this temperature.

-

For accuracy, repeat the procedure after the apparatus has cooled.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a β-keto ester like this compound.

Caption: Synthesis and Characterization Workflow.

References

Spectroscopic Analysis of Propyl 2,4-dioxovalerate: A Technical Guide

A comprehensive analysis of the spectroscopic data for Propyl 2,4-dioxovalerate is not currently available in public databases. This guide presents a detailed examination of the spectroscopic data for its close structural analog, Ethyl 2,4-dioxovalerate, providing a strong predictive framework for the spectral characteristics of the propyl derivative.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic properties of Ethyl 2,4-dioxovalerate. The provided data for the ethyl ester can be used to anticipate the spectral behavior of the propyl ester, with expected variations primarily in the signals corresponding to the ester alkyl chain.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Ethyl 2,4-dioxovalerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2,4-dioxovalerate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.39 | t | 3H | -OCH₂CH₃ |

| 2.33 | s | 3H | -C(O)CH₃ |

| 3.94 | s | 2H | -C(O)CH₂C(O)- |

| 4.38 | q | 2H | -OCH₂CH₃ |

Note: Data obtained from publicly available spectra. The solvent was not specified, but is likely CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2,4-dioxovalerate

| Chemical Shift (δ) ppm | Assignment |

| 13.9 | -OCH₂CH₃ |

| 29.9 | -C(O)CH₃ |

| 48.9 | -C(O)CH₂C(O)- |

| 63.3 | -OCH₂CH₃ |

| 160.4 | Ester C=O |

| 189.9 | Ketone C=O (C2) |

| 198.9 | Ketone C=O (C4) |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Ethyl 2,4-dioxovalerate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 | Medium | C-H stretch (aliphatic) |

| 1750 | Strong | C=O stretch (ester) |

| 1720 | Strong | C=O stretch (ketone) |

| 1250 | Strong | C-O stretch (ester) |

Note: Data is from the NIST/EPA Gas-Phase Infrared Database.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Ethyl 2,4-dioxovalerate

| m/z | Relative Intensity | Assignment |

| 158 | 5% | [M]⁺ (Molecular Ion) |

| 115 | 30% | [M - C₂H₅O]⁺ |

| 87 | 100% | [M - COOC₂H₅]⁺ |

| 43 | 85% | [CH₃CO]⁺ |

Note: Data obtained from the NIST Mass Spectrometry Data Center, acquired via electron ionization (EI).[1]

Predicted Spectroscopic Data for this compound

Based on the data for the ethyl ester, the following spectral characteristics are predicted for this compound:

-

¹H NMR: The spectrum will be similar, with the triplet at ~1.39 ppm being replaced by a triplet at ~0.9 ppm for the terminal methyl group of the propyl chain. A new sextet will appear around 1.7 ppm for the central methylene group of the propyl chain, and the quartet at ~4.38 ppm will be replaced by a triplet at a slightly lower chemical shift for the -OCH₂- group.

-

¹³C NMR: The signals for the dioxovalerate portion of the molecule will be very similar. The ethyl ester signals will be replaced by three signals for the propyl group at approximately 10, 22, and 68 ppm.

-

IR Spectroscopy: The IR spectrum will be nearly identical to that of the ethyl ester, as the fundamental vibrational modes of the carbonyl and other functional groups will not be significantly affected by the change in the ester alkyl chain.

-

Mass Spectrometry: The molecular ion peak will be at m/z 172. Key fragments will be observed at m/z 115 (loss of the propyloxy radical) and m/z 87 (loss of the carboxypropyl group).

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for Ethyl 2,4-dioxovalerate are not consistently available. The following are generalized protocols typical for the spectroscopic analysis of organic compounds.

NMR Spectroscopy

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (~0.6 mL), typically deuterated chloroform (CDCl₃), and transferred to a 5 mm NMR tube. The spectrum is acquired on a 300 or 400 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

IR Spectroscopy

For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The gas-phase spectrum presented was obtained from the NIST/EPA Gas-Phase Infrared Database.

Mass Spectrometry

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. In this technique, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the analyzed compounds.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between Ethyl and this compound for data prediction.

References

Spectroscopic Analysis of Propyl 2,4-dioxovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Propyl 2,4-dioxovalerate. Due to the limited availability of experimental spectral data for this specific compound in public literature, this document leverages predictive methodologies and comparative data from analogous structures to offer a comprehensive spectroscopic profile. This guide is intended to support researchers in compound identification, structural elucidation, and quality control during the synthesis and development of related chemical entities.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established NMR principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-a (CH₃) | ~ 2.20 | s | - |

| H-b (CH₂) | ~ 3.80 | s | - |

| H-c (OCH₂) | ~ 4.20 | t | ~ 6.7 |

| H-d (CH₂) | ~ 1.70 | sext | ~ 7.0 |

| H-e (CH₃) | ~ 0.95 | t | ~ 7.4 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C=O, ketone) | ~ 200.0 |

| C-2 (C=O, ester) | ~ 165.0 |

| C-3 (CH₂) | ~ 48.0 |

| C-4 (C=O) | ~ 192.0 |

| C-5 (CH₃) | ~ 28.0 |

| C-6 (OCH₂) | ~ 68.0 |

| C-7 (CH₂) | ~ 22.0 |

| C-8 (CH₃) | ~ 10.0 |

Structural and NMR Correlation Diagram

The following diagram illustrates the chemical structure of this compound with assignments for the predicted proton and carbon signals.

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound. Actual parameters may need to be optimized based on the specific instrument and sample concentration.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

2. ¹H NMR Spectroscopy Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time (aq): 2-4 seconds

3. ¹³C NMR Spectroscopy Acquisition

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -10 to 220 ppm

-

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): 1-2 seconds

4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Logical Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

Propyl 2,4-dioxovalerate: A Technical Guide to its Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2,4-dioxovalerate, a β-keto ester, is a molecule of interest in synthetic chemistry and potentially in drug development due to its reactive functional groups. Understanding the stability and degradation profile of this compound is critical for its synthesis, storage, handling, and for predicting its behavior in various experimental and physiological environments. This technical guide provides a comprehensive overview of the anticipated stability and degradation pathways of this compound, based on the known chemistry of β-keto esters and analogous compounds. Due to the limited availability of specific experimental data for this compound (CAS No. 39526-01-7), this document extrapolates from data on structurally related compounds, particularly ethyl 2,4-dioxovalerate, and the general chemical principles governing β-keto esters.

Chemical and Physical Properties

A summary of the known and estimated physical properties of this compound and its close analog, ethyl 2,4-dioxovalerate, is presented below. These properties are crucial for designing and interpreting stability studies.

| Property | This compound | Ethyl 2,4-dioxovalerate |

| CAS Number | 39526-01-7[1][2] | 615-79-2[3][4][5] |

| Molecular Formula | C₈H₁₂O₄[1] | C₇H₁₀O₄[3] |

| Molecular Weight | 172.18 g/mol [1] | 158.15 g/mol [3][5] |

| Appearance | Not specified (likely a liquid) | Colorless to pale yellow liquid[3] |

| Boiling Point | Not specified | 101-103 °C at 12 mmHg[3][4][5] |

| Melting Point | Not specified | 16-18 °C[3][4][5] |

| Density | Not specified | 1.126 g/mL at 25 °C[3][4][5] |

| Solubility | Not specified | Miscible with water, ether, chloroform, methanol, and ethanol[3] |

| Storage | Not specified | Recommended storage at 2-8°C[4][5] |

Principal Degradation Pathways

This compound, as a β-keto ester, is susceptible to several degradation pathways. The primary routes of degradation are hydrolysis and thermal decarboxylation. Photodegradation and enzymatic degradation are also potential pathways that should be considered, particularly in the context of drug development.

Hydrolysis

Hydrolysis is a major degradation pathway for esters, and its rate is significantly influenced by pH.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the ester undergoes hydrolysis to yield 2,4-dioxovaleric acid and propanol. This reaction is reversible. To drive the reaction towards completion, an excess of water is typically required.[6]

Base-Catalyzed Hydrolysis (Saponification): Alkaline conditions promote the hydrolysis of the ester to form the salt of 2,4-dioxovaleric acid and propanol. This reaction is essentially irreversible because the carboxylate anion formed is not susceptible to nucleophilic attack by the alcohol.[6]

Influence of the Alkyl Group: The rate of hydrolysis is influenced by the nature of the alkyl group of the ester. Generally, the rate of hydrolysis of esters decreases with increasing steric bulk of the alcohol moiety. While specific kinetic data for this compound is unavailable, studies on other esters have shown that ethyl esters hydrolyze approximately 2-3 times slower than methyl esters.[7] It can be inferred that the hydrolysis rate of propyl esters would be slightly slower than that of ethyl esters due to the increased steric hindrance of the propyl group.

Experimental Protocol: Kinetic Analysis of Hydrolysis

A common method to determine the kinetics of hydrolysis for a β-keto ester involves monitoring the reaction under pseudo-first-order conditions.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

-

Prepare buffer solutions of the desired pH or solutions of known concentrations of acid (e.g., HCl) or base (e.g., NaOH).

-

-

Reaction Initiation:

-

Initiate the reaction by injecting a small volume of the this compound stock solution into the aqueous acid or base solution, ensuring the concentration of the ester is significantly lower than that of the acid or base to maintain pseudo-first-order conditions.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored spectrophotometrically by observing the change in absorbance at a specific wavelength over time.

-

Alternatively, aliquots can be withdrawn at various time points, the reaction quenched, and the concentration of the remaining ester or the formed alcohol determined by a suitable analytical technique such as HPLC or GC.

-

-

Data Analysis:

-

The rate constants are determined by plotting the natural logarithm of the concentration of the reactant versus time. For a pseudo-first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k).

-

Thermal Degradation

β-Keto esters are known to be thermally labile. The primary thermal degradation pathway for the free β-keto acid, which can be formed by in-situ hydrolysis, is decarboxylation.

Decarboxylation: Upon heating, 2,4-dioxovaleric acid (the hydrolysis product of this compound) is expected to readily undergo decarboxylation to yield acetylacetone (2,4-pentanedione) and carbon dioxide. This reaction proceeds through a cyclic transition state.

Logical Relationship of Hydrolysis and Thermal Decarboxylation

Caption: Sequential degradation of this compound.

Photodegradation

The presence of carbonyl groups in the structure of this compound suggests a potential for photodegradation upon exposure to UV light. The β-dicarbonyl moiety can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions such as cleavage or rearrangement. The specific photodegradation products would depend on the wavelength of light and the presence of other reactive species.

Enzymatic Degradation

In a biological context, esters are susceptible to hydrolysis by esterases.

Esterase-Mediated Hydrolysis: Carboxylesterases are a class of enzymes that catalyze the hydrolysis of esters to their corresponding carboxylic acids and alcohols. It is plausible that this compound could be a substrate for various esterases present in biological systems, leading to its metabolism to 2,4-dioxovaleric acid and propanol. The rate and extent of this enzymatic hydrolysis would depend on the specific enzymes encountered and their substrate specificity.

Experimental Workflow for Enzymatic Stability

Caption: Workflow for assessing enzymatic stability.

Summary of Stability and Degradation Profile

The following table summarizes the expected stability and degradation of this compound under various conditions, based on the principles outlined above.

| Condition | Stability | Primary Degradation Pathway | Major Degradation Products |

| Aqueous (Acidic) | Low | Acid-catalyzed hydrolysis | 2,4-Dioxovaleric acid, Propanol |

| Aqueous (Neutral) | Moderate | Slow hydrolysis | 2,4-Dioxovaleric acid, Propanol |

| Aqueous (Basic) | Very Low | Base-catalyzed hydrolysis | Salt of 2,4-dioxovaleric acid, Propanol |

| Elevated Temperature | Low | Decarboxylation (of hydrolysis product) | Acetylacetone, Carbon dioxide |

| UV Light Exposure | Potentially Low | Photodegradation | Various cleavage and rearrangement products |

| Biological Milieu | Low | Enzymatic hydrolysis | 2,4-Dioxovaleric acid, Propanol |

Conclusion

This compound is expected to be a relatively reactive molecule with limited stability, particularly in aqueous environments and at elevated temperatures. The primary degradation pathways are hydrolysis and, for its hydrolysis product, thermal decarboxylation. For applications in drug development, its susceptibility to enzymatic hydrolysis by esterases is a critical consideration that will influence its pharmacokinetic profile. The information presented in this guide, while based on extrapolation from related compounds, provides a solid foundation for researchers and scientists to design appropriate stability studies and to anticipate the behavior of this compound in various settings. It is strongly recommended that specific experimental stability studies be conducted to confirm the predicted profile for this compound.

References

- 1. пропил 2,4-диоксовалерат | 39526-01-7 [m.chemicalbook.com]

- 2. This compound | 39526-01-7 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Ethyl 2,4-dioxovalerate 97 615-79-2 [sigmaaldrich.com]

- 5. Ethyl 2,4-dioxovalerate 97 615-79-2 [sigmaaldrich.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Potential Biological Activity of Propyl 2,4-dioxovalerate

Disclaimer: Direct biological activity data for Propyl 2,4-dioxovalerate is not available in the current scientific literature. This guide provides an in-depth analysis of the biological activities of its close structural analog, Ethyl 2,4-dioxovalerate , to infer the potential activities of the propyl ester. All data and experimental protocols presented herein pertain to studies conducted on Ethyl 2,4-dioxovalerate and its derivatives.

Executive Summary

Ethyl 2,4-dioxovalerate, a β-diketo ester, has demonstrated a range of biological activities, primarily as a potential antifungal and anti-inflammatory agent. Furthermore, it serves as a versatile starting material in the synthesis of more complex heterocyclic molecules with documented therapeutic potential, including factor Xa inhibitors and trypanocidal agents. This document summarizes the known biological activities, provides detailed experimental protocols from key studies, and outlines the synthetic pathways where Ethyl 2,4-dioxovalerate is a key precursor.

Direct Biological Activities of Ethyl 2,4-dioxovalerate

Antifungal Activity

Ethyl 2,4-dioxovalerate has been identified as a potential antifungal agent, showing inhibitory effects against Candida albicans and Microsporum canis.

Table 1: Antifungal Activity of Ethyl 2,4-dioxovalerate and Related Compounds

| Compound | Organism | Activity Metric | Value | Reference |

| Ethyl 2,4-dioxovalerate | Candida albicans | MIC | >100 µg/mL | (Burch et al., 1972) |

| Ethyl 2,4-dioxovalerate | Microsporum canis | MIC | >100 µg/mL | (Burch et al., 1972) |

| 3-Acetyl-5-carbethoxy-1,2,4-thiadiazole | Candida albicans | MIC | 100 µg/mL | (Burch et al., 1972) |

| 3-Acetyl-5-carbethoxy-1,2,4-thiadiazole | Microsporum canis | MIC | 100 µg/mL | (Burch et al., 1972) |

2.1.1 Experimental Protocol: Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) was determined using a twofold serial dilution method in Sabouraud's dextrose broth.

-

Preparation of Inoculum: A suspension of the fungal organism was prepared in sterile saline and adjusted to a concentration of approximately 1 x 10^6 cells/mL.

-

Assay Procedure:

-

A stock solution of the test compound was prepared in a suitable solvent (e.g., DMSO).

-

Serial twofold dilutions of the compound were made in Sabouraud's dextrose broth in 96-well microtiter plates.

-

Each well was inoculated with the fungal suspension.

-

The plates were incubated at 35°C for 24-48 hours.

-

The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the organism.

-

Anti-inflammatory Activity

Ethyl 2,4-dioxovalerate has been reported to exhibit anti-inflammatory properties, though specific quantitative data from primary sources is limited in the public domain. The activity is suggested to be analogous to that of Ethyl Pyruvate.

Synthetic Utility in the Development of Bioactive Molecules

Ethyl 2,4-dioxovalerate is a key building block in the synthesis of various heterocyclic compounds with significant therapeutic potential.

Precursor to Src Kinase Inhibitors

Derivatives of ethyl 2,4-dioxo-4-arylbutanoate, which are structurally related to Ethyl 2,4-dioxovalerate, have been synthesized and evaluated as Src kinase inhibitors. Overexpression of Src kinase is implicated in the progression of several human cancers.

Table 2: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

| Compound | R Substituent | IC50 (µM) |

| 3a | H | 62.5 |

| 3b | 4-CH3 | 55.7 |

| 3c | 3-CH3 | 48.3 |

| 3d | 2,4-di-Cl | 71.2 |

| 3e | 4-OCH3 | 90.3 |

| 3f | 4-F | 85.1 |

| Staurosporine (Reference) | - | 0.015 |

(Data from Rafinejad et al., 2015)

3.1.1 Experimental Protocol: Src Kinase Inhibition Assay

The Src kinase inhibitory activity was evaluated using an ELISA-based assay.

-

Materials: Recombinant human Src kinase, biotinylated substrate peptide, anti-phosphotyrosine antibody conjugated to HRP, and a suitable chromogenic substrate (e.g., TMB).

-

Assay Procedure:

-

The test compounds were dissolved in DMSO and diluted to various concentrations.

-

The kinase reaction was initiated by adding ATP to a mixture of the Src kinase, substrate peptide, and the test compound in a microtiter plate.

-

The plate was incubated to allow for phosphorylation of the substrate.

-

The reaction was stopped, and the amount of phosphorylated substrate was detected by adding the anti-phosphotyrosine-HRP antibody followed by the chromogenic substrate.

-

The absorbance was measured, and the IC50 values were calculated from the dose-response curves.

-

Diagram 1: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

Caption: Synthesis of Src Kinase Inhibitor Precursors.

Precursor to Trypanocidal 1H-Pyrazolo[3,4-b]pyridine Derivatives

Ethyl 2,4-dioxovalerate is a crucial starting material for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

3.2.1 Experimental Workflow: Synthesis and Biological Evaluation

Caption: Workflow for Trypanocidal Drug Discovery.

Precursor to Factor Xa Inhibitors

Ethyl 2,4-dioxovalerate is utilized in the preparation of pyrazole-based compounds that act as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. These inhibitors are being investigated as anticoagulants for the prevention and treatment of thrombosis.

Diagram 2: Role in Factor Xa Inhibitor Synthesis

Caption: Synthesis Pathway for Factor Xa Inhibitors.

Conclusion and Future Directions

While direct biological data for this compound remains elusive, the documented activities of its ethyl ester provide a strong foundation for inferring its potential. The antifungal and anti-inflammatory properties of Ethyl 2,4-dioxovalerate, although modest in some reported assays, suggest that the propyl analog may exhibit similar or potentially enhanced activity due to altered lipophilicity. The most significant value of this class of compounds appears to be their role as versatile synthetic intermediates. The successful development of potent Src kinase inhibitors, trypanocidal agents, and Factor Xa inhibitors from derivatives of Ethyl 2,4-dioxovalerate highlights the importance of the 2,4-dioxovalerate scaffold in medicinal chemistry.

Future research should focus on the direct synthesis and biological evaluation of this compound to confirm and quantify its activities. Comparative studies with the ethyl and other alkyl esters would provide valuable structure-activity relationship (SAR) data. Furthermore, exploring the use of this compound in the synthesis of novel heterocyclic libraries could lead to the discovery of new therapeutic agents.

Propyl 2,4-dioxovalerate discovery and history

Abstract

Propyl 2,4-dioxovalerate is a dicarbonyl compound belonging to the class of β-keto esters. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis and properties can be understood through the well-established principles of organic chemistry, particularly the Claisen condensation reaction. This document provides a comprehensive technical overview of this compound, including its presumed synthesis, physicochemical properties, and potential applications. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Introduction and Historical Context

This compound, also known as 2,4-dioxopentanoic acid propyl ester, is an organic compound with the chemical formula C₈H₁₂O₄. The history of its specific discovery and initial synthesis is not well-documented in major chemical literature. However, the development of related β-keto esters, such as ethyl 2,4-dioxovalerate, dates back to the mid-20th century during broader investigations into the synthesis and reactivity of dicarbonyl compounds. These compounds are of significant interest as versatile intermediates in the synthesis of more complex molecules, including heterocycles, pharmaceuticals, and agrochemicals.

The primary method for synthesizing alkyl 2,4-dioxovalerates is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. Given the established protocols for the ethyl and methyl esters, the synthesis of this compound follows a predictable and analogous pathway.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 39526-01-7 | Chemical Abstract Service |

| Molecular Formula | C₈H₁₂O₄ | N/A |

| Molecular Weight | 172.18 g/mol | N/A |

| IUPAC Name | Propyl 2,4-dioxopentanoate | N/A |

| Monoisotopic Mass | 172.0736 g/mol | N/A |

| Monosodium Salt CAS | 85392-52-5 | [1] |

Synthesis of this compound

The synthesis of this compound is most logically achieved through a mixed Claisen condensation reaction between dipropyl oxalate and acetone, using a suitable base such as sodium propoxide. This reaction is analogous to the well-documented synthesis of ethyl 2,4-dioxovalerate from diethyl oxalate and acetone.

General Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis of this compound.

Mechanism of the Mixed Claisen Condensation

The mechanism involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking one of the carbonyl carbons of dipropyl oxalate.

Caption: Workflow diagram of the Claisen condensation mechanism.

Detailed Experimental Protocol (Inferred)

The following protocol is inferred from the established synthesis of ethyl 2,4-dioxovalerate and should be adapted and optimized for the specific reactants.

Materials:

-

Propanol (anhydrous)

-

Sodium metal

-

Dipropyl oxalate

-

Acetone (anhydrous)

-

Hydrochloric acid (e.g., 1 M)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Ice

Procedure:

-

Preparation of Sodium Propoxide: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium propoxide by cautiously adding sodium metal in portions to anhydrous propanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Cool the sodium propoxide solution in an ice-salt bath.

-

Addition of Reactants: Prepare a mixture of dipropyl oxalate and anhydrous acetone. Add this mixture dropwise to the cooled sodium propoxide solution with vigorous stirring, maintaining a low temperature (e.g., below -5 °C).

-

Reaction: Continue stirring at low temperature for several hours (e.g., 3 hours) after the addition is complete. The formation of a yellow precipitate (the sodium salt of the product) may be observed.

-

Quenching and Acidification: Pour the reaction mixture into ice water. Acidify the aqueous solution to a pH of approximately 4 using hydrochloric acid. This will protonate the enolate and allow for extraction.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with water. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.

Safety Precautions:

-

Sodium metal is highly reactive with water and alcohols; handle with extreme care under an inert atmosphere.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Applications

While specific applications for this compound are not widely reported, its structural motifs suggest its utility as a building block in organic synthesis. Based on the applications of its ethyl and methyl analogs, potential areas of use include:

-

Pharmaceutical Synthesis: As a precursor for the synthesis of heterocyclic compounds, which are common scaffolds in medicinal chemistry. For example, ethyl 2,4-dioxovalerate is used in the preparation of pyrazole and 1H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one analogs.

-

Agrochemicals: As an intermediate in the development of new pesticides and herbicides.

-

Flavor and Fragrance: Although less common for dicarbonyl compounds, some esters have applications in these industries.

Conclusion

This compound is a specialty chemical with potential as a versatile intermediate in organic synthesis. While its discovery and history are not as well-documented as some commodity chemicals, its synthesis can be reliably achieved through a mixed Claisen condensation. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and professionals in the chemical sciences. Further research into the specific reaction kinetics and optimization of its synthesis, as well as exploration of its biological activity, could reveal novel applications for this compound.

References

Propyl 2,4-dioxovalerate: A Technical Guide to Safety, Handling, and Hazard Communication

Disclaimer: As of October 2025, a comprehensive and publicly available Safety Data Sheet (SDS) specifically for Propyl 2,4-dioxovalerate (CAS No. 39526-01-7) is not readily accessible. The following guide has been compiled using general principles of chemical safety and data extrapolated from the closely related analogue, Ethyl 2,4-dioxovalerate. This information is intended for guidance purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a manufacturer-provided SDS. All laboratory work should be conducted under the supervision of a qualified professional and after a thorough risk assessment.

Introduction

This compound is a beta-keto ester, a class of organic compounds recognized for their utility in chemical synthesis. The safety and handling of this compound are of paramount importance in a laboratory setting. This guide provides a summary of the available safety information, handling procedures, and a framework for understanding the potential hazards associated with this compound, primarily by analogy with Ethyl 2,4-dioxovalerate.

Hazard Identification and Classification

While specific hazard classifications for this compound are not available, based on the structure and data for similar compounds like Ethyl 2,4-dioxovalerate, the following potential hazards should be considered:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.

It is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below presents data for the closely related Ethyl 2,4-dioxovalerate to provide an estimation of its properties.

| Property | Value (for Ethyl 2,4-dioxovalerate) |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| Appearance | Yellow liquid |

| Melting Point | 16 - 18 °C |

| Boiling Point | 101 - 103 °C @ 12 mmHg |

| Flash Point | > 112 °C |

| Specific Gravity | 1.120 |

| Vapor Density | 5.45 |

Note: This data is for Ethyl 2,4-dioxovalerate and should be used for estimation purposes only for this compound.

Handling and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid ingestion and inhalation.

-

Handle in accordance with good industrial hygiene and safety practices.

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.

-

For optimal product quality, it is recommended to keep the compound refrigerated.

-

Incompatible materials to avoid include bases and oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is necessary. The following are general first aid measures and are not a substitute for professional medical advice.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur. |

Firefighting Measures

While this compound is not expected to be highly flammable, appropriate measures should be in place in case of a fire.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors. |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus and full firefighting turnout gear. |

Experimental Protocols: A Framework for Safety Assessment

Specific experimental protocols for the safety and toxicity of this compound are not publicly available. However, a general workflow for chemical safety assessment can be applied. The following diagram illustrates a typical process.

Caption: A generalized workflow for chemical safety assessment.

Logical Workflow for Handling a Chemical Spill

In the event of an accidental release, a structured response is crucial. The following diagram outlines the key steps for managing a chemical spill in a laboratory setting.

Caption: A stepwise workflow for responding to a chemical spill.

Conclusion

While specific safety and toxicological data for this compound remains scarce in the public domain, a cautious and informed approach based on its chemical structure and data from close analogues is essential. Researchers and professionals in drug development must prioritize a thorough risk assessment before handling this compound. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in well-ventilated areas, is mandatory to minimize potential risks. This guide serves as a foundational resource to be supplemented by institutional safety guidelines and, when it becomes available, the official Safety Data Sheet from the manufacturer.

Solubility of Propyl 2,4-dioxovalerate in Organic Solvents: A Technical Guide

Introduction

Propyl 2,4-dioxovalerate is a beta-keto ester of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for structurally related compounds, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid researchers, scientists, and drug development professionals in their work with this compound.

Solubility Data of Analogue and Related Compounds

To provide an indication of the expected solubility behavior of this compound, the following tables summarize the available data for Ethyl 2,4-dioxovalerate and Ethyl acetoacetate. Beta-keto esters, as a class, generally exhibit good solubility in a range of common organic solvents.

Table 1: Qualitative Solubility of Ethyl 2,4-dioxovalerate

| Solvent | Solubility |

| Water | Miscible[1] |

| Ether | Miscible[1] |

| Chloroform | Soluble[1] |

| Methanol | Miscible[1] |

| Ethanol | Miscible[1] |

Table 2: Quantitative Solubility of Ethyl Acetoacetate

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 130 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the solubility of a substance in a given solvent.[2][3] The following protocol is a generalized procedure based on established guidelines, such as the OECD Guideline 105 for Water Solubility.[4][5][6][7]

1. Materials and Equipment

-

This compound (or test substance)

-

Selected organic solvents (analytical grade or higher)

-

Glass flasks or vials with airtight seals

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge (optional)

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

2. Preliminary Test

A preliminary test is conducted to estimate the approximate solubility of the compound. This helps in determining the appropriate amount of substance and solvent to be used in the definitive test.

-

Add a small, known amount of this compound to a vial.

-

Incrementally add known volumes of the solvent, vigorously shaking after each addition.

-

Observe the volume of solvent required to completely dissolve the substance. This provides a rough estimate of the solubility.

3. Definitive Test

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (as determined from the preliminary test, typically 3-5 times the estimated solubility) to several flasks.

-

Add a known volume of the selected organic solvent to each flask.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the flasks to stand undisturbed at the test temperature for at least 24 hours to allow any undissolved material to settle.

-

Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe.

-

Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, GC).

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration of the diluted sample and the dilution factor.

-

The results are typically expressed in g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

While direct quantitative solubility data for this compound remains to be experimentally determined and published, the qualitative data for its ethyl analogue suggests good solubility in common organic solvents. For precise applications, the detailed shake-flask experimental protocol provided in this guide offers a reliable methodology for researchers to determine the solubility of this compound in solvents relevant to their work. The generation of such empirical data will be a valuable contribution to the chemical and pharmaceutical sciences.

References

Tautomerism in Propyl 2,4-dioxovalerate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of propyl 2,4-dioxovalerate, a β-dicarbonyl compound of interest in various chemical and pharmaceutical research domains. The document delves into the theoretical underpinnings of keto-enol tautomerism, experimental methodologies for its characterization, and the influence of environmental factors on the equilibrium.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] A prevalent form of tautomerism in β-dicarbonyl compounds, such as this compound, is the keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons, resulting in an equilibrium between the diketo form and one or more enol forms.

The diketo form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group bonded to a carbon atom that is part of a carbon-carbon double bond. The enol form of β-dicarbonyl compounds is particularly stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the double bond with the remaining carbonyl group.

The position of the keto-enol equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the electronic and steric effects of substituents on the β-dicarbonyl backbone. Understanding and quantifying this equilibrium is crucial for predicting the reactivity, bioavailability, and other physicochemical properties of these compounds.

Synthesis of this compound

This compound can be synthesized via a Claisen condensation reaction between dipropyl oxalate and acetone. The following protocol is adapted from the synthesis of the analogous ethyl ester.

Experimental Protocol:

-

Preparation of Sodium Propoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1 equivalent) in anhydrous propanol under an inert atmosphere.

-

Condensation Reaction: To the freshly prepared sodium propoxide solution, add a mixture of dipropyl oxalate (1 equivalent) and acetone (1 equivalent) dropwise at a controlled temperature, typically between 0 and 5 °C.

-

Reaction Quench and Workup: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound.

Spectroscopic Characterization of Tautomers

The keto and enol tautomers of this compound can be identified and quantified using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for studying keto-enol tautomerism as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.

¹H NMR Spectroscopy:

-

Diketone Form: The methylene protons (CH₂) flanked by the two carbonyl groups typically appear as a singlet in the range of 3.5-4.0 ppm. The methyl protons (CH₃) of the acetyl group resonate around 2.2-2.3 ppm. The propyl group will show characteristic signals for the OCH₂, CH₂, and CH₃ groups.

-

Enol Form: The vinylic proton (CH) of the enol form gives a singlet around 5.5-6.0 ppm. The enolic hydroxyl proton (OH) is highly deshielded due to intramolecular hydrogen bonding and appears as a broad singlet at a downfield chemical shift, typically between 12 and 16 ppm. The methyl protons of the acetyl group in the enol form are slightly shifted compared to the keto form.

¹³C NMR Spectroscopy:

-

Diketone Form: Two distinct carbonyl carbon signals will be present in the downfield region of the spectrum (typically >190 ppm). The methylene carbon will appear around 50-60 ppm.

-

Enol Form: The carbonyl carbon of the ester group will be observed, while the other carbonyl carbon is transformed into a hydroxyl-bearing vinylic carbon, shifting its resonance upfield. The vinylic methine carbon will also be present.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of both keto and enol forms through the identification of their characteristic vibrational frequencies.

-

Diketone Form: Strong absorption bands corresponding to the C=O stretching of the two carbonyl groups are expected in the region of 1700-1750 cm⁻¹.

-

Enol Form: A broad absorption band in the region of 2500-3200 cm⁻¹ is indicative of the hydrogen-bonded O-H stretch. The C=O stretching frequency of the conjugated carbonyl group is lowered and appears around 1600-1650 cm⁻¹. A band corresponding to the C=C stretching vibration is also observed in this region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the keto and enol forms have different chromophores and thus different absorption maxima.

-

Diketone Form: The diketo form typically exhibits a weak n→π* transition at longer wavelengths.

-

Enol Form: The conjugated π-system of the enol form gives rise to a strong π→π* transition at a longer wavelength compared to the diketone form. The position and intensity of this band are sensitive to the solvent.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of the keto and enol tautomers at equilibrium can be determined quantitatively, most commonly by ¹H NMR spectroscopy.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

-

NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate integration.

-

Data Analysis: Integrate the signals corresponding to unique protons of the keto and enol forms. For instance, the integral of the methylene protons of the keto form can be compared with the integral of the vinylic proton of the enol form.

-

Calculation of Equilibrium Constant: The equilibrium constant (KT) for the tautomerization (Keto ⇌ Enol) is calculated using the following equation:

KT = [Enol] / [Keto] = (Integral of Enol proton) / (Integral of Keto protons / number of Keto protons)

Table 1: Expected Tautomeric Equilibrium Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol (Expected) | KT (Expected) |

| Carbon Tetrachloride | 2.2 | High | > 1 |

| Chloroform | 4.8 | Moderate-High | ~1 |

| Acetone | 20.7 | Moderate | < 1 |

| Acetonitrile | 37.5 | Low-Moderate | < 1 |

| Dimethyl Sulfoxide | 46.7 | Low | << 1 |

| Water | 80.1 | Very Low | << 1 |

Thermodynamic Analysis

Variable-temperature NMR experiments can be employed to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the keto-enol tautomerization.

Experimental Protocol for Thermodynamic Analysis:

-

Variable-Temperature NMR: Record the ¹H NMR spectrum of a solution of this compound in a suitable solvent at several different temperatures.

-

Calculate KT at Each Temperature: Determine the equilibrium constant, KT, at each temperature as described in the previous section.

-